molecular formula C10H8F3N5S2 B2781379 4-methyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol CAS No. 338747-58-3

4-methyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2781379
CAS No.: 338747-58-3
M. Wt: 319.32
InChI Key: DGTHKCCCRANFBW-UHFFFAOYSA-N
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Description

4-methyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that features a combination of triazole and thienopyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol typically involves multi-step processes. One common method starts with the preparation of the thienopyrazole core, followed by functionalization and cyclization to introduce the triazole ring.

  • Step 1: : Formation of the thienopyrazole core by reacting appropriate thiophene and pyrazole precursors under acidic or basic conditions.

  • Step 2: : Functionalization with a trifluoromethyl group using reagents like trifluoromethyl iodide (CF3I) or similar fluorinating agents under conditions such as catalytic copper(II) fluoride.

  • Step 3: : Cyclization to introduce the triazole ring, often using reagents like hydrazine and carbon disulfide in a polar solvent under reflux conditions.

Industrial Production Methods

For industrial-scale production, optimization of reaction conditions, including temperature, pressure, and use of catalysts, is crucial to achieve high yields and purity. Continuous flow chemistry and automated processes might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various reactions due to its multiple functional groups and reactive centers.

  • Oxidation: : Can be achieved using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to sulfoxide or sulfone derivatives.

  • Reduction: : Utilizing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

  • Substitution: : Halogenation or alkylation reactions facilitated by reagents like N-bromosuccinimide (NBS) or alkyl halides, targeting specific positions on the triazole or thienopyrazole rings.

Common Reagents and Conditions

Reactions typically occur under controlled conditions:

  • Oxidation: : Mild to moderate temperature and atmospheric pressure.

  • Reduction: : Low temperature and inert atmosphere to prevent unwanted side reactions.

  • Substitution: : Solvent choice (e.g., dichloromethane or acetonitrile) and temperature play a critical role in determining reaction efficiency and selectivity.

Major Products Formed

Scientific Research Applications

Chemistry

  • Catalysis: : The compound and its derivatives can act as catalysts in organic transformations, including C-H activation and cross-coupling reactions.

  • Materials Science: : Used in the development of new materials with unique electronic or photonic properties.

Biology and Medicine

  • Antimicrobial Agents: : Exhibits potential as an antimicrobial agent against various bacterial and fungal strains.

  • Anticancer Research: : Investigated for its cytotoxic activity against certain cancer cell lines, making it a candidate for anticancer drug development.

Industry

  • Agriculture: : Possible applications in the formulation of pesticides or herbicides due to its chemical reactivity.

  • Electronics: : Utilized in the synthesis of organic semiconductors and other electronic components.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. Its trifluoromethyl group enhances lipophilicity, aiding in membrane permeability and bioavailability. The triazole and thienopyrazole rings are known for their ability to form stable complexes with metal ions, facilitating their role in catalytic and biological processes.

Comparison with Similar Compounds

Unique Features

  • Trifluoromethyl Group: : Enhances chemical stability and bioavailability.

  • Thienopyrazole Ring: : Provides unique electronic properties compared to other heterocycles.

Similar Compounds

  • 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol: : Lacks the trifluoromethyl and thienopyrazole groups, resulting in different reactivity and applications.

  • 3-mercapto-5-methyl-4H-1,2,4-triazole: : Another triazole derivative but without the additional functional groups, leading to less versatility in reactions and applications.

Properties

IUPAC Name

4-methyl-3-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N5S2/c1-17-7(14-15-9(17)19)5-3-4-6(10(11,12)13)16-18(2)8(4)20-5/h3H,1-2H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTHKCCCRANFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C3=NNC(=S)N3C)C(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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